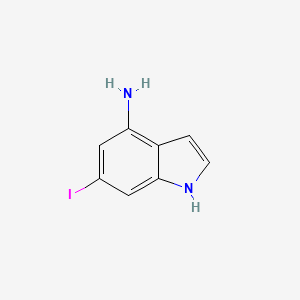

6-Iodo-1H-indol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLQRYJCPKVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646460 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-58-1 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Iodo-1H-indol-4-amine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 6-Iodo-1H-indol-4-amine (CAS No. 885520-58-1). Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the foundational information and provides a contextual understanding based on the characteristics of related indole compounds. This guide is intended to serve as a resource for researchers and professionals in drug discovery and medicinal chemistry.

Introduction

This compound is a substituted indole, a heterocyclic aromatic compound that is a common scaffold in a vast array of biologically active molecules and natural products. The presence of both an iodo and an amino group on the indole ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The iodine atom can serve as a handle for various cross-coupling reactions, while the amino group provides a site for further functionalization.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Iodo-1H-indole | 4-Iodo-1H-indole |

| CAS Number | 885520-58-1 | 115666-47-2 | 81038-38-2 |

| Molecular Formula | C₈H₇IN₂ | C₈H₆IN | C₈H₆IN |

| Molecular Weight | 258.06 g/mol | 243.04 g/mol | 243.04 g/mol |

| Melting Point | Not available | 70-71 °C | Not available |

| Boiling Point | Not available | 341.7 ± 15.0 °C (Predicted) | Not available |

| Density | Not available | 1.960 ± 0.06 g/cm³ | Not available |

| pKa | Not available | 16.20 ± 0.30 | Not available |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis of substituted indoles is a well-established area of organic chemistry. A plausible synthetic approach could involve the introduction of iodo and amino functionalities onto a pre-formed indole ring or the construction of the indole ring from appropriately substituted precursors.

A general workflow for the synthesis of a substituted indole is depicted below. This diagram illustrates a conceptual pathway and does not represent a validated synthesis for this compound.

Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. While some suppliers indicate the availability of such data, it is not publicly accessible.[1]

Biological Properties and Potential Applications

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the indole scaffold is a key component in a wide range of biologically active compounds. The presence of iodo and amino substituents could confer specific pharmacological properties.

-

Potential as a Kinase Inhibitor: Many substituted indoles are known to be inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. The specific substitution pattern of this compound could allow it to fit into the ATP-binding pocket of certain kinases.

-

Antimicrobial Activity: Indole derivatives have been extensively studied for their antibacterial and antifungal properties. The lipophilicity imparted by the iodine atom and the potential for hydrogen bonding from the amino group could contribute to antimicrobial activity.

-

Neurological Activity: The indole nucleus is the core structure of the neurotransmitter serotonin. Many indole derivatives interact with serotonin receptors and other targets in the central nervous system.

It is important to emphasize that these are hypothetical applications based on the broader class of indole derivatives and require experimental validation for this compound.

Signaling Pathways

No specific signaling pathways involving this compound have been identified in the reviewed literature. Research into the biological effects of this compound would be necessary to elucidate any potential interactions with cellular signaling cascades. A hypothetical workflow for investigating the biological activity of a novel indole compound is presented below.

Conclusion

This compound is a chemical entity with potential for use as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its chemical, physical, and biological properties are currently scarce in the public domain, its structure suggests that it could be a valuable intermediate for creating novel compounds with a range of pharmacological activities. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

6-Iodo-1H-indol-4-amine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Iodo-1H-indol-4-amine, targeted towards researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

The chemical entity of interest is this compound. Its structure consists of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. An iodine atom is substituted at the 6th position of the indole ring, and an amine group is attached at the 4th position.

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₈H₇IN₂

CAS Number: 885520-58-1

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, key physicochemical properties can be summarized, with some values derived from closely related compounds for comparative purposes.

| Property | Value | Source/Note |

| Molecular Weight | 258.06 g/mol | Calculated |

| Melting Point | 70-71 °C | Data for the related compound 6-Iodo-1H-indole[1] |

| Boiling Point | 341.7 ± 15.0 °C (Predicted) | Data for the related compound 6-Iodo-1H-indole[1] |

| pKa | 16.20 ± 0.30 | Data for the related compound 6-Iodo-1H-indole[1] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility for similar indole derivatives. |

| Appearance | Expected to be a solid at room temperature. | Based on related aminoindoles. |

Proposed Synthesis Pathway

The proposed pathway starts from 3-methyl-4-nitroaniline, proceeds through the formation of a nitro-indole intermediate, followed by iodination and subsequent reduction of the nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound. These should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Nitro-6-methyl-1H-indole (Batcho-Leimgruber approach)

-

Formation of the Enamine: To a solution of 3-methyl-4-nitroaniline in an appropriate solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture, typically at a temperature range of 100-120 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the intermediate enamine is typically precipitated by the addition of water and collected by filtration.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 4-nitro-6-methyl-1H-indole, which can be purified by column chromatography.

Step 2: Iodination of 4-Nitro-6-methyl-1H-indole

-

Dissolve the 4-nitro-6-methyl-1H-indole in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The reaction is often carried out at room temperature.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude 6-iodo-4-nitro-1H-indole, which can be purified by column chromatography.

Step 3: Reduction of 6-Iodo-4-nitro-1H-indole to this compound

-

Suspend the 6-iodo-4-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

-

The reaction mixture is typically heated to reflux and monitored by TLC.

-

After completion, the mixture is cooled and made basic by the addition of a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Activity and Research Applications

While specific biological data for this compound is not prominent in the literature, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a halogen, such as iodine, can significantly modulate the biological activity of a molecule.

-

Kinase Inhibition: Many substituted indoles are known to be inhibitors of various protein kinases. The iodo-substituent can form halogen bonds with the protein backbone, potentially enhancing binding affinity and selectivity. For instance, certain 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of DYRK1A kinase[1].

-

Antimicrobial and Antiviral Agents: The indole nucleus is a core component of many natural and synthetic compounds with antimicrobial and antiviral properties.

-

Neurotransmitter Receptor Ligands: The structural similarity of the indole ring to the neurotransmitter serotonin suggests that indole derivatives can interact with various serotonin receptors and other targets in the central nervous system.

Researchers can utilize this compound as a building block in medicinal chemistry to synthesize more complex molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. The presence of the amino group provides a convenient handle for further chemical modifications and library development.

Conclusion

This compound is a substituted indole with potential for applications in drug discovery and development. While detailed experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The methodologies and information presented herein are intended to support further research and exploration of this and related compounds. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful outcomes.

References

Spectral Data Analysis of 6-Iodo-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-Iodo-1H-indol-4-amine (CAS No. 885520-58-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of data reported for a closely related isomer and predicted values derived from analogous compounds. This guide is intended to support research, drug development, and scientific endeavors by providing detailed spectral information, experimental methodologies, and a logical workflow for spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. These values are based on data from structurally similar compounds, including 4-iodo-1H-indol-6-amine, and general principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N1-H |

| ~7.1 - 7.3 | m | 1H | H-2 |

| ~6.8 - 7.0 | d | 1H | H-7 |

| ~6.6 - 6.8 | t | 1H | H-3 |

| ~6.4 - 6.6 | d | 1H | H-5 |

| ~3.5 - 4.5 | br s | 2H | N4-H₂ |

Predicted data is based on general indole and aniline chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-4 |

| ~135 - 140 | C-7a |

| ~125 - 130 | C-3a |

| ~120 - 125 | C-2 |

| ~115 - 120 | C-5 |

| ~110 - 115 | C-7 |

| ~100 - 105 | C-3 |

| ~80 - 85 | C-6 |

Predicted data is based on general indole and aniline chemical shifts.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular Ion) |

| 131 | [M-I]⁺ |

| 104 | [M-I-HCN]⁺ |

Molecular weight of this compound is 258.06 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | N-H (amine and indole) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1620 - 1580 | N-H | Bending |

| 1500 - 1400 | C=C (aromatic) | Stretching |

| 1350 - 1250 | C-N | Stretching |

| ~500 | C-I | Stretching |

Predicted data based on typical vibrational frequencies for functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR spectral data for organic compounds like this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source. The instrument would be scanned over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal, or mixed with KBr to form a pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental spectra of a purified sample.

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous indole-containing compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the diverse biological potential of indole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.

Anticancer Activities of Indole Derivatives

Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Data Presentation: Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against several human cancer cell lines, providing a basis for structure-activity relationship (SAR) studies and further development.

| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted indole curcumin | HeLa | 4 | [1] |

| Methoxy-substituted indole curcumin | Hep-2 | 12 | [1] |

| Methoxy-substituted indole curcumin | A549 | 15 | [1] |

| Indole-tetrazole coupled aromatic amide (Compound 7) | MCF-7 | 3.5 - 8.7 | [1] |

| Indole-tetrazole coupled aromatic amide (Compound 8) | A549 | 3.5 - 8.7 | [1] |

| Indole-tetrazole coupled aromatic amide (Compound 9) | SKOV3 | 3.5 - 8.7 | [1] |

| Indole-chalcone derivative (Compound 4) | Various human cancer cell lines | 0.006 - 0.035 | [1] |

| Pyrazolyl-s-triazine with indole motif (Compound 16) | A549 | 2.66 | [1] |

| Indole-curcumin derivative (27) | HeLa | 4 | [1] |

| Indole-curcumin derivative (27) | Hep-2 | 12 | [1] |

| Indole-curcumin derivative (27) | A549 | 15 | [1] |

| Dual Bcl-2/Mcl-1 inhibitor (Compound 29) | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [2] |

| LSD1 inhibitor (Compound 43) | A549 | 0.74 | [2] |

| Indole-based hydrazone (Compound 40) | HCT116 | 2.0 | [3] |

| Indole-based hydrazone (Compound 40) | A549 | 12.5 | [3] |

| 3,5-Diprenyl indole (35) | MIA PaCa-2 | 9.5 | [4] |

| Flavopereirine (33) | HCT116 | 8.15 | [4] |

| Flavopereirine (33) | HT29 | 9.58 | [4] |

| 3-Arylthio-1H-indole (83, R = 6-thiophen-3-yl) | MCF-7 | 0.0045 | [4] |

| 3-Arylthio-1H-indole (83, R = 7-thiophen-2-yl) | MCF-7 | 0.029 | [4] |

| Indole-3-carbinol (26) | H1299 | 449.5 | [4] |

| Ursolic acid indole derivative (5f) | SMMC-7721 | 0.56 | [5] |

| Ursolic acid indole derivative (5f) | HepG2 | 0.91 | [5] |

| Thiazolyl-indole-2-carboxamide (6e) | Various cell lines | 4.36 - 23.86 | [6] |

| Thiazolyl-indole-2-carboxamide (6i) | Various cell lines | 4.36 - 23.86 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the exponential growth phase using trypsinization.

-

Perform a cell count using a hemocytometer and assess viability (typically >90%) with Trypan Blue.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, replace the old medium with 100 µL of fresh medium containing the various concentrations of the indole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways in Cancer

Indole derivatives often exert their anticancer effects by modulating key signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation.[1][2][12] They can inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[1][12]

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers. I3C has been shown to suppress NF-κB activation by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13][14][15] This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-survival and anti-apoptotic genes.[13][14][15]

Antimicrobial Activities of Indole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against selected microorganisms.

| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | MRSA | 3.125 | [16] |

| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [17] |

| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [17] |

| Halogenated indole derivatives | C. krusei | 3.125 | [16] |

| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [18] |

| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [18] |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [18] |

| 4-bromo-6-chloroindole | S. aureus | 30 | [19] |

| 6-bromo-4-iodoindole | S. aureus | 20 | [19] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | S. aureus | 37.9 - 113.8 (µM) | [20] |

| Michael adducts of indole | E. coli, S. aureus, P. vulgaris, P. aeruginosa | 0.16 - 2.67 (µM) | [19] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Detailed Methodology:

-

Preparation of Inoculum:

-

From a pure overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last dilution column.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

-

The MIC is the lowest concentration of the indole derivative in which there is no visible growth.

-

Experimental Workflow: Broth Microdilution MIC Assay

Anti-inflammatory Activities of Indole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected indole derivatives.

| Indole Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced NO production (RAW 264.7) | 10.992 | [26] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced IL-6 release (RAW 264.7) | 2.294 | [26] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced TNF-α release (RAW 264.7) | 12.901 | [26] |

| Indole-derived γ-hydroxy propiolate ester (101) | LPS-induced NO production (RAW 264.7) | 101.2% inhibition at 10 µM | [3] |

| Ursolic acid-indole derivative (UA-1) | LPS-induced NO production (RAW 264.7) | 2.2 | [24] |

| Fepradinol (25 mg/kg) | Carrageenan-induced paw edema (rat) | Significant inhibition | [27] |

| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema (rat) | Significant inhibition | [27] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[25][27][28][29][30]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Detailed Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of the indole derivative.

-

-

Compound Administration:

-

Administer the vehicle, positive control, or indole derivative orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

-

Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[27]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀ .

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100

-

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[11][31][32][33]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[31]

-

-

Compound Treatment and LPS Stimulation:

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50-100 µL of the culture supernatant from each well.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of inhibition of NO production for the treated groups compared to the LPS-only group.

-

Signaling Pathway in Inflammation: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of the inflammatory response. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, leading to the production of pro-inflammatory cytokines and mediators. Some indole derivatives have been shown to inhibit the MAPK pathway, thereby exerting their anti-inflammatory effects.[34][35] For instance, certain indole alkaloids can inhibit the phosphorylation of ERK, JNK, and p38.[34]

Conclusion

This technical guide highlights the significant and diverse biological activities of indole derivatives, underscoring their potential as a source of new therapeutic agents. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development. The continued exploration of the vast chemical space of indole derivatives, guided by a deeper understanding of their mechanisms of action, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. protocols.io [protocols.io]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. thaiscience.info [thaiscience.info]

- 32. mdpi.com [mdpi.com]

- 33. mdpi.com [mdpi.com]

- 34. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 35. jpionline.org [jpionline.org]

Discovery and history of substituted indoles

An In-depth Technical Guide to the Discovery and History of Substituted Indoles

Introduction

The indole scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3] Its structural resemblance to endogenous molecules, particularly the amino acid tryptophan, allows it to interact with a wide array of biological targets, making it a foundational element in numerous natural products and pharmaceuticals.[1][4][5] Substituted indoles, where the core ring is functionalized at various positions, have led to the development of groundbreaking drugs for conditions ranging from migraines and inflammation to chemotherapy-induced nausea and cancer.[2][6][7][8][9] Since 2015, the U.S. Food and Drug Administration (FDA) has approved over a dozen new drugs containing the indole structure.[2][9] This technical guide provides a comprehensive overview of the discovery and history of substituted indoles, detailing the key scientific breakthroughs, pivotal experiments, and the logical progression of research that established this versatile scaffold as a pillar of modern drug discovery.

Foundational Discoveries and Synthesis

The story of substituted indoles begins with the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole with zinc dust.[6] However, the full potential of the indole scaffold could not be realized without a reliable and general method for its synthesis.

The Fischer Indole Synthesis: A Cornerstone Reaction

A monumental breakthrough occurred in 1883 when Hermann Emil Fischer developed the Fischer indole synthesis.[10][11][12] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone), remains one of the most important and widely used methods for preparing substituted indoles to this day.[6][10][12][13] Its versatility allows for the generation of indoles with substituents at the 2- and/or 3-positions.[6] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).[10][11]

// Edges A -> C [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#EA4335", label=" Isomerization "]; D -> E [color="#EA4335", label=" Protonation & Heat "]; E -> F [color="#EA4335"]; F -> G [color="#EA4335", label=" Aromatization "]; G -> H [color="#EA4335", label=" Acid Catalysis "]; H -> I [color="#34A853"];

// Invisible nodes for alignment {rank=same; A; B;} } caption { label = "Figure 1: Workflow of the Fischer Indole Synthesis."; fontname = "Arial"; fontsize = 10; }

Figure 1: Workflow of the Fischer Indole Synthesis.

Other Key Synthetic Methodologies

While the Fischer synthesis is dominant, other methods have been developed to address its limitations and expand the diversity of accessible indole structures.

-

Leimgruber–Batcho Indole Synthesis: Disclosed in a 1976 patent, this high-yielding method is particularly popular in the pharmaceutical industry for generating various substituted indoles.[6]

-

Gassman Indole Synthesis: This one-pot reaction produces 3-thioalkoxyindoles from anilines, which can then be desulfurized to yield the indole product. It is effective for preparing 2,3-unsubstituted indoles.[14]

-

Modern Methods: More recent advances have focused on transition metal-catalyzed reactions and C-H functionalization to provide novel and efficient routes to highly substituted indoles, addressing challenges like modifying the C5 position.[2][3][8][15]

The Serotonin Connection: A New Therapeutic Paradigm

A pivotal moment in the history of substituted indoles was the discovery of serotonin (5-hydroxytryptamine, 5-HT), an indole derivative that functions as a crucial neurotransmitter.

-

Discovery: Vittorio Erspamer first identified a substance he named "enteramine" in enterochromaffin cells of the gut in the 1930s.[16][17][18] Independently, in 1948, a team at the Cleveland Clinic including Irvine Page, Arda Green, and Maurice Rapport isolated a vasoconstrictor from blood serum, which they named "serotonin."[16][18][19][20] It was soon confirmed that enteramine and serotonin were the same molecule.[16]

-

Role in the CNS: The discovery of serotonin in the brain by Dr. Betty Twarog in 1952 revolutionized neuroscience, revealing its role in regulating mood, sleep, appetite, and cognition.[16][19]

-

Receptor Subtypes: Subsequent research identified a large family of serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₃, etc.), each with distinct functions and signaling mechanisms.[17] This discovery was critical, as it opened the door to designing drugs that could selectively target specific receptor subtypes to achieve a desired therapeutic effect while minimizing side effects.

Figure 2: Simplified Serotonin Synthesis and Signaling Pathway.

Case Study: The Triptans - A Revolution in Migraine Therapy

The development of the triptan class of drugs is a landmark example of rational, target-based drug design rooted in the understanding of indole chemistry and serotonin pharmacology.

The Serotonin Hypothesis of Migraine

In the mid-20th century, evidence began to mount implicating serotonin in migraine pathophysiology.[21] Key observations included fluctuating serotonin levels during attacks and the ability of intravenous serotonin to abort migraines, although its side effects made it an unsuitable treatment.[21] This led to the hypothesis that a selective agonist for a specific 5-HT receptor subtype in the cranial vasculature could induce vasoconstriction and alleviate migraine pain without systemic side effects.[21]

The Discovery of Sumatriptan

In 1972, a research program at Glaxo (now GlaxoSmithKline) led by Dr. Patrick Humphrey set out to find such a drug.[21][22] The journey was a meticulous process of synthesis and testing.

-

Initial Hypothesis: Develop a selective 5-HT₁-like receptor agonist to constrict dilated cranial arteries.[22]

-

First Leads: An early compound, AH24167, unexpectedly caused vasodilation, revealing it acted on a different receptor subtype, later named 5-HT₇.[21][22][23] This highlighted the critical need for receptor selectivity.

-

Refined Search: A more selective agonist, AH25086, was developed and showed the desired vasoconstrictor effect but had poor oral bioavailability, making it unsuitable for widespread use.[22][23]

-

Breakthrough: Continued research led to the synthesis of sumatriptan (GR43175), a substituted indole with potent selective agonist activity at 5-HT₁B and 5-HT₁D receptors and improved bioavailability.[21][23]

Sumatriptan was first launched in 1991, revolutionizing the acute treatment of migraine.[21][22][23] Its success validated the serotonin hypothesis and paved the way for a new class of drugs, the triptans.[21][24]

// Nodes A [label="Problem:\nDisabling Migraines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Serotonin Hypothesis:\n5-HT deficiency & vasodilation\nare key factors", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Therapeutic Goal:\nDevelop a selective 5-HT agonist\nto cause cranial vasoconstriction", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Compound Screening\n& Synthesis Program\n(Glaxo, 1972)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; E [label="Lead 1: AH24167\nResult: Vasodilation", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; F [label="Finding:\nAgonist at wrong receptor\n(later identified as 5-HT7)", shape=diamond, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; G [label="Refine Search:\nTarget specific vasoconstrictor\n5-HT1B/1D receptors", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; H [label="Lead 2: AH25086\nResult: Correct action but\nlow oral bioavailability", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; I [label="Final Candidate: Sumatriptan\nResult: Selective 5-HT1B/1D agonist\nwith viable pharmacokinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="New Drug Class:\nTriptans", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#EA4335"]; F -> G [color="#34A853"]; G -> H [color="#5F6368"]; H -> I [color="#34A853"]; I -> J [color="#34A853"]; } caption { label = "Figure 3: Logical Workflow of the Discovery of Sumatriptan."; fontname = "Arial"; fontsize = 10; }

Figure 3: Logical Workflow of the Discovery of Sumatriptan.

Triptan Pharmacokinetics

The success of sumatriptan spurred the development of "second-generation" triptans with modified pharmacokinetic profiles to improve efficacy and patient convenience.

| Drug | Oral Bioavailability (%) | Time to Max. Concentration (Tₘₐₓ, hours) | Elimination Half-Life (t₁/₂, hours) |

| Sumatriptan | 14 | 2.5 | 2 |

| Zolmitriptan | 40 | 1.5 - 2.0 | 3 |

| Naratriptan | 70 | 2.0 - 3.0 | 6 |

| Rizatriptan | 45 | 1.0 - 1.5 | 2 - 3 |

| Almotriptan | 70 | 1.5 - 3.5 | 3.5 |

| Eletriptan | 50 | 1.5 | 4 |

| Frovatriptan | 24 - 30 | 2.0 - 4.0 | 26 |

Table 1: Comparative Pharmacokinetics of Triptans. (Note: Values are approximate and can vary between studies.)

Case Study: Indomethacin - A Potent NSAID

Indomethacin is another prominent pharmaceutical built on a substituted indole core, but its development and mechanism are entirely distinct from the triptans. Discovered in 1963 and approved for medical use in the U.S. in 1965, it became one of the most potent nonsteroidal anti-inflammatory drugs (NSAIDs) of its time.[25][26]

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic properties of indomethacin are primarily due to its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25][26] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[26] The mechanism of action for aspirin-like drugs, including the inhibition of prostaglandin synthesis, was elucidated in 1971.[26]

| Enzyme | Indomethacin IC₅₀ |

| COX-1 | ~20 nM |

| COX-2 | ~100 nM |

Table 2: Indomethacin IC₅₀ Values for COX Isoforms. (Note: IC₅₀ values can vary depending on the specific assay conditions.)

Case Study: Ondansetron - A Targeted Antiemetic

The development of ondansetron represents another successful application of selective receptor targeting within the serotonin system. Developed by Glaxo in the 1980s and approved by the FDA in 1991, ondansetron was the first selective 5-HT₃ receptor antagonist.[27][28]

The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating nausea and vomiting signals. By selectively blocking this receptor, ondansetron provides powerful relief from nausea and vomiting caused by cancer chemotherapy and radiotherapy, without the side effects associated with less selective drugs.[9][29]

Appendix: Experimental Protocols

Representative Protocol: Fischer Indole Synthesis of 2-phenylindole

This protocol is a generalized representation of the Fischer indole synthesis. Safety Note: This experiment should only be conducted by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Glacial Acetic Acid or Polyphosphoric Acid (PPA)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Formation of the Phenylhydrazone (In Situ):

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone is often visually indicated by a change in color or the formation of a precipitate.

-

-

Cyclization:

-

Add the acid catalyst. If using glacial acetic acid as the solvent, it also serves as the catalyst; the mixture can be heated directly. If using a stronger catalyst like polyphosphoric acid (PPA), add it slowly to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (typically 80-140°C, depending on the solvent and catalyst) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice-water. This will often cause the crude indole product to precipitate.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.

-

Conclusion

From the foundational discovery of its synthesis by Emil Fischer to the rational design of highly selective drugs like sumatriptan and ondansetron, the history of substituted indoles is a testament to the power of synthetic chemistry and molecular pharmacology. The indole scaffold's unique chemical properties and biological relevance have enabled the development of therapies that have transformed patient care in multiple disease areas. As new synthetic methods continue to emerge and our understanding of complex biological pathways deepens, substituted indoles will undoubtedly remain a vital and fertile ground for the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienmag.com [scienmag.com]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer_indole_synthesis [chemeurope.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. ecommons.luc.edu [ecommons.luc.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. psychiatrictimes.com [psychiatrictimes.com]

- 17. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 20. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mrimedical.net [mrimedical.net]

- 23. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Indometacin - Wikipedia [en.wikipedia.org]

- 27. The History of Zofran [spanglaw.com]

- 28. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]

- 29. Preparation process of optically pure ondansetron and its derivative salts - Eureka | Patsnap [eureka.patsnap.com]

6-Iodo-1H-indol-4-amine molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic approach for 6-Iodo-1H-indol-4-amine, a substituted indole of interest in medicinal chemistry and drug discovery. Indole scaffolds are core structures in numerous biologically active compounds, and the introduction of iodo- and amino- moieties can significantly influence their pharmacological profiles.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [2] |

| CAS Number | 885520-58-1 | [2][3] |

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of substituted indoles, particularly the synthesis of 4-aminoindoles. The following proposed workflow starts from a suitable nitroaniline precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Methodology

The following is a generalized experimental protocol based on analogous syntheses of 4-aminoindoles.

Step 1: Protection of the Amino Group The synthesis would likely commence with the protection of the amino group of a suitable starting material, such as 2-methyl-5-iodo-3-nitroaniline. This can be achieved by reacting the starting material with acetic anhydride.

Step 2: Formation of the Indole Ring The protected aniline derivative would then undergo a cyclization reaction to form the indole ring. A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reductive cyclization. This cyclization can be accomplished using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group at the 4-position to an amine. This transformation can be carried out using standard reducing agents, for instance, tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst.

Purification: Each step would necessitate appropriate workup and purification procedures, such as extraction and column chromatography, to isolate the desired product. Analytical techniques including NMR, HPLC, and mass spectrometry would be essential to confirm the structure and purity of the intermediates and the final product.

Potential Biological Significance

While the specific biological activity of this compound is not yet well-characterized, the indole nucleus is a prominent scaffold in a vast array of biologically active molecules. The presence and position of substituents on the indole ring play a crucial role in determining the compound's pharmacological properties.

-

Aminoindoles: The 4-aminoindole moiety is a key structural feature in compounds with diverse biological activities, including potential applications in oncology and as kinase inhibitors.

-

Iodoindoles: The incorporation of iodine can modulate the lipophilicity and metabolic stability of a molecule. Furthermore, the iodine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex derivatives.

Given these general observations, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

References

A Comprehensive Technical Guide to Iodo-Substituted Indoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of iodo-substituted indoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The introduction of an iodine atom onto the indole scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document details the synthesis, biological evaluation, and mechanistic insights of iodo-substituted indoles, with a focus on their potential as therapeutic agents.

Synthesis of Iodo-Substituted Indoles

The iodination of indoles can be achieved through various synthetic methodologies, with electrophilic iodination being the most common approach. The position of iodination is highly dependent on the reaction conditions and the nature of the substituents on the indole ring.

Electrophilic Iodination

Direct iodination of the indole nucleus is a straightforward method to introduce an iodine atom. The C3 position is the most nucleophilic and is typically the first site of electrophilic attack.

Typical Experimental Protocol: Iodination of Indole with Iodine Monochloride (ICl)

A solution of indole (0.1 mmol) in dichloromethane (5 mL) is added to a suspension of a 1:1 (w/w) mixture of ICl (0.1 mmol, 16.2 mg) and Celite. The reaction mixture is stirred under an inert atmosphere (e.g., argon). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired iodo-indole.[1]

Multi-Component Reactions

Consecutive four-component reactions provide a concise and efficient route to highly substituted 3-iodoindoles. This one-pot synthesis involves a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination, and finally, N-alkylation.

Typical Experimental Protocol: Four-Component Synthesis of 1,2-Disubstituted 3-Iodoindoles

To an oven-dried Schlenk tube under a nitrogen atmosphere, PdCl2(PPh3)2 (25.0 µmol) and (1-Ad)2PBn·HBr (50 µmol) are added. Subsequently, the corresponding ortho-haloaniline (1.00 mmol), terminal alkyne (1.20 mmol), DBU (3.00 mmol), and DMSO (1.50 mL) are added. The reaction mixture is heated to 100 °C until complete conversion of the starting material is observed by TLC. The mixture is then cooled to room temperature, and KOt-Bu (3.00 mmol) is added. After stirring for 15 minutes at 100 °C, the mixture is again cooled to room temperature, and N-iodosuccinimide (1.50 mmol) is added. The reaction is stirred for one hour, followed by the addition of the alkyl halide (3.00 mmol). After stirring for 12 hours at room temperature, water is added, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 1,2,3-trisubstituted indole.[2]

Quantitative Data on Biological Activity

Iodo-substituted indoles have demonstrated a wide range of biological activities, particularly as anticancer agents. The following tables summarize the in vitro cytotoxicity of selected iodo-indole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Anticancer Activity of Selected Iodo-Substituted Indole Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Iodoindole Derivative A | MCF-7 (Breast) | 5.08 ± 0.91 | [3] |

| 5-Iodoindole Derivative B | HeLa (Cervical) | 5.89 ± 0.73 | [3] |

| 3-Iodoindole Derivative C | HCT-116 (Colon) | 3.46 | [4] |

| 3-Iodoindole Derivative D | SK-MEL-28 (Melanoma) | <10 | [4] |

| Bis-indole Derivative (Iodo-substituted) | HepG2 (Liver) | ~2-fold stronger than etoposide | [1] |

| Tris-indole Derivative (Iodo-substituted) | HepG2 (Liver) | ~3-fold stronger than etoposide | [1] |

Table 2: Spectroscopic Data for a Representative 5-Iodo-1H-indole-3-carbaldehyde

| Data Type | Values |

| Appearance | White solid |

| Melting Point | 185 – 186 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |

| IR (cm⁻¹) | 3239, 2924, 2804, 2749, 2360, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608 |

| HRMS (ESI) | m/z calculated for C₉H₆INNaO [M + Na]⁺: 293.9386; found 293.9385 |

Signaling Pathways and Mechanisms of Action

Iodo-substituted indoles exert their biological effects by modulating various cellular signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of protein-protein interactions.

Inhibition of Microtubule Polymerization

Several indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[5][6][7][8][9] This leads to mitotic arrest and subsequent apoptosis in cancer cells. The introduction of an iodine atom can enhance the binding affinity of these compounds to the colchicine binding site on β-tubulin.

Caption: Iodo-indole inhibition of microtubule polymerization.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.[10][11] Indole derivatives, including iodo-substituted analogs, have been shown to inhibit key components of this pathway, such as Akt and mTOR.[12][13][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The discovery and development of novel iodo-substituted indole-based drugs follow a systematic workflow, from initial synthesis to preclinical evaluation.

Caption: Drug discovery workflow for iodo-substituted indoles.

Detailed Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the iodo-substituted indole compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.

Materials:

-

Cancer cells treated with iodo-substituted indoles

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with the iodo-indole compounds for a specified time, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[15]

This guide provides a foundational understanding of the synthesis, biological activity, and therapeutic potential of iodo-substituted indoles. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents based on the indole scaffold.

References

- 1. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Safety and Handling of 6-Iodo-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for 6-Iodo-1H-indol-4-amine is publicly available. The following guide is a comprehensive overview based on the safety profiles of structurally analogous compounds, including substituted indoles and iodo-anilines. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be completed before handling this compound.

Executive Summary

This compound is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" in pharmacology, and its derivatives are known to exhibit a wide range of biological activities. The presence of an iodo- group and an amino group suggests potential for use as a building block in the synthesis of more complex molecules, including kinase inhibitors. However, these functional groups also indicate potential toxicological concerns that necessitate stringent safety and handling protocols. This guide provides a detailed overview of the presumed hazards, handling procedures, and emergency responses associated with this compound.

Presumptive Hazard Identification and Classification

Based on the GHS classifications of similar compounds such as 3-iodo-1H-indole and 4-iodoaniline, this compound should be handled as a hazardous substance.[1] The primary hazards are anticipated to be:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Acute Dermal Toxicity: Harmful or toxic in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Quantitative Toxicological Data (Analogous Compounds)

No quantitative toxicity data is available for this compound. The following table summarizes data for structurally related substituted anilines to provide a reference for potential toxicity.

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (mg/L, 4h, rat) |

| Aniline | 62-53-3 | 250 - 930 | 820 | 1.86 - 3.3 |

| 4-Chloroaniline | 106-47-8 | 300 - 420 | 360 | 2.34 |

| 4-Nitroaniline | 100-01-6 | 750 | >7940 | - |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or if dusts are generated.

Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

-

The compound may be light-sensitive; store in an opaque or amber container.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid raising dust.

Experimental Protocols

General Iodine-Mediated Synthesis of a Substituted Indole

This protocol is adapted from a general method for the synthesis of 3H-indoles via intramolecular cyclization of enamines.[3]

Materials:

-